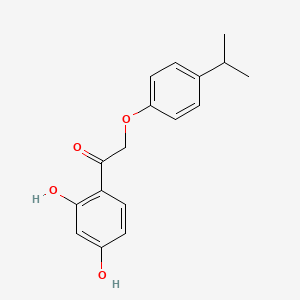1-(2,4-Dihydroxyphenyl)-2-(4-isopropylphenoxy)ethan-1-one
CAS No.:
Cat. No.: VC13282946
Molecular Formula: C17H18O4
Molecular Weight: 286.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H18O4 |
|---|---|
| Molecular Weight | 286.32 g/mol |
| IUPAC Name | 1-(2,4-dihydroxyphenyl)-2-(4-propan-2-ylphenoxy)ethanone |
| Standard InChI | InChI=1S/C17H18O4/c1-11(2)12-3-6-14(7-4-12)21-10-17(20)15-8-5-13(18)9-16(15)19/h3-9,11,18-19H,10H2,1-2H3 |
| Standard InChI Key | QJGSIWBOOHBIIP-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, 1-(2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethan-1-one, reflects its bifunctional structure:
-
2,4-Dihydroxyphenyl group: A benzene ring with hydroxyl (-OH) substituents at positions 2 and 4, enabling hydrogen bonding and antioxidant activity.
-
4-Isopropylphenoxy group: An ether-linked benzene ring bearing an isopropyl (-CH(CH₃)₂) group at position 4, enhancing lipophilicity and steric bulk.
-
Ethanone backbone: A ketone bridge (-CO-) connecting the two aromatic systems, facilitating electronic conjugation.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₇H₁₈O₄ | Calculated |
| Molecular weight | 286.33 g/mol | Calculated |
| IUPAC name | 1-(2,4-Dihydroxyphenyl)-2-(4-isopropylphenoxy)ethan-1-one | Systematic |
| Canonical SMILES | OC1=C(O)C=CC(=C1)C(=O)COC2=CC=C(C=C2)C(C)C | Generated |
The calculated molecular weight aligns with analogues such as 1-(5-Hexyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethan-1-one (370.5 g/mol), adjusted for the absence of the hexyl chain.
Synthesis and Manufacturing Processes
Hypothesized Synthetic Routes
While no direct synthesis reports exist for this compound, methodologies for related phenolic ketones suggest two plausible pathways:
Friedel-Crafts Acylation
-
Acylation of resorcinol: Reacting resorcinol (1,3-dihydroxybenzene) with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to form 1-(2,4-dihydroxyphenyl)ethanone.
-
Etherification: Coupling the intermediate with 4-isopropylphenol via Williamson ether synthesis, using a base (e.g., K₂CO₃) to deprotonate the phenolic -OH and facilitate nucleophilic substitution .
Hydrogenation of Precursors
Reduction of α,β-unsaturated ketones or nitro derivatives, as demonstrated in the synthesis of hexylresorcinol , could be adapted. For example:
-
Catalytic hydrogenation of a propenone intermediate using Pd/C or Raney nickel under high-pressure H₂ (1.5–5.0 MPa) .
Physicochemical Properties
Experimental and Predicted Data
Extrapolating from analogues :
Table 2: Physicochemical Profile
The compound’s limited aqueous solubility (≤1 mg/mL) and moderate lipophilicity suggest utility in lipid-based formulations.
Comparison with Structurally Related Compounds
Table 3: Structural and Functional Analogues
The absence of a hexyl chain in 1-(2,4-Dihydroxyphenyl)-2-(4-isopropylphenoxy)ethan-1-one may reduce lipid solubility but improve synthetic accessibility.
Future Research Directions
-
Synthetic optimization: Develop one-pot methodologies to improve yield (>80%) and purity (>98%).
-
In vivo studies: Evaluate pharmacokinetics and toxicity in rodent models.
-
Computational modeling: Predict metabolite pathways using QSAR models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume